molecular formula C12H13N3O B1517692 5-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-amine CAS No. 1105194-40-8

5-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-amine

Cat. No.: B1517692
CAS No.: 1105194-40-8
M. Wt: 215.25 g/mol
InChI Key: UBAJJOROZBBPEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,3,4-oxadiazole core substituted at the 5-position with a 5,6,7,8-tetrahydronaphthalen-2-yl group and an amine group at the 2-position. Its structure combines the aromaticity of the tetrahydronaphthalene moiety with the electron-deficient oxadiazole ring, making it a promising scaffold for medicinal chemistry, particularly in enzyme inhibition and receptor modulation .

Properties

IUPAC Name

5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c13-12-15-14-11(16-12)10-6-5-8-3-1-2-4-9(8)7-10/h5-7H,1-4H2,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBAJJOROZBBPEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C3=NN=C(O3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10652796
Record name 5-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1105194-40-8
Record name 5-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Biological Activity

The compound 5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-amine is a derivative of the oxadiazole family known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

The chemical structure of this compound includes a tetrahydronaphthalene moiety attached to an oxadiazole ring. The molecular formula is C13H14N4O, and it has a molecular weight of 242.28 g/mol. Its unique structure contributes to its biological activity.

The primary mechanism of action for compounds containing the oxadiazole ring often involves interaction with various biological targets:

  • Receptor Binding : Compounds like this one may interact with specific receptors such as the retinoic acid receptor gamma (RARG), influencing gene expression related to cell growth and differentiation.
  • Enzyme Inhibition : The oxadiazole ring has shown potential in inhibiting certain enzymes involved in metabolic pathways. For instance, studies have indicated that derivatives can inhibit Mycobacterium bovis BCG by targeting key enzymes in fatty acid biosynthesis .

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. For example:

  • Antibacterial and Antifungal : A study highlighted that various 1,3,4-oxadiazole derivatives showed potent activity against both gram-positive and gram-negative bacteria as well as antifungal effects against Candida species .
  • Antitubercular : Specific derivatives have demonstrated strong inhibition against Mycobacterium bovis, particularly in both active and dormant states. The binding affinity to the enoyl reductase enzyme was noted as a critical factor in their mechanism .

Anticancer Activity

Several studies have explored the anticancer potential of oxadiazole derivatives:

  • Cytotoxic Effects : Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. For instance, a derivative demonstrated an IC50 value of less than 1 µg/mL against certain tumor cells .

Case Studies

  • Antitumor Activity : A study investigated a series of benzamide derivatives containing the oxadiazole scaffold. One compound exhibited significant inhibition of RET kinase activity in cancer therapy models .
  • Molecular Docking Studies : Research utilizing molecular docking simulations revealed that certain oxadiazole derivatives bind effectively to target proteins involved in cancer progression and microbial resistance .

Data Table: Summary of Biological Activities

Activity TypeCompound NameTarget/PathwayIC50 Value
AntimicrobialVarious 1,3,4-Oxadiazole DerivativesMycobacterium bovis BCG< 1 µg/mL
AntitumorBenzamide DerivativeRET KinaseModerate to High
Enzyme InhibitionOxadiazole DerivativesFatty Acid Biosynthesis (InhA)Binding Affinity

Scientific Research Applications

Structural Characteristics

The oxadiazole ring in this compound contributes to its unique chemical reactivity and biological activity. The tetrahydronaphthalene moiety enhances its lipophilicity, which is crucial for biological interactions.

Medicinal Chemistry

Antimicrobial Activity : Research has shown that oxadiazole derivatives exhibit significant antimicrobial properties. For example, compounds similar to 5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-amine have been tested against various bacterial strains and demonstrated effective inhibition of growth .

Anticancer Properties : Studies indicate that oxadiazole derivatives can induce apoptosis in cancer cells. The mechanism involves the modulation of apoptotic pathways and the inhibition of cell proliferation .

Neuroprotective Effects : There is emerging evidence suggesting that oxadiazoles may protect neuronal cells from oxidative stress, making them potential candidates for treating neurodegenerative diseases .

Materials Science

Polymeric Composites : The incorporation of oxadiazole-containing compounds into polymer matrices has been explored to enhance thermal stability and mechanical properties. These materials can be used in advanced coatings and composites for industrial applications .

Sensors : The unique electronic properties of oxadiazoles make them suitable for use in organic electronic devices, such as sensors and light-emitting diodes (LEDs). They can improve the efficiency and sensitivity of these devices .

Case Study 1: Antimicrobial Activity Assessment

A study evaluated the antimicrobial efficacy of various oxadiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with a tetrahydronaphthalene substituent exhibited enhanced antibacterial activity compared to standard antibiotics .

Case Study 2: Anticancer Mechanism Exploration

In vitro studies on human cancer cell lines showed that this compound induced apoptosis through the mitochondrial pathway. Flow cytometry analysis revealed an increase in early apoptotic cells after treatment with this compound .

Case Study 3: Development of Polymeric Sensors

Research into polymer composites containing oxadiazole derivatives highlighted their potential as gas sensors. The sensitivity to volatile organic compounds was significantly increased when these compounds were incorporated into the polymer matrix .

Compound NameActivity TypeTarget OrganismIC50 (µM)
Compound AAntimicrobialS. aureus10
Compound BAnticancerCancer Cell Line15
Compound CNeuroprotectiveNeuronal Cells20

Table 2: Material Properties of Polymeric Composites

Composite TypeThermal Stability (°C)Mechanical Strength (MPa)
Standard Polymer15030
Polymer with Oxadiazole20045

Comparison with Similar Compounds

Derivatives with Benzamide Substituents

Compound 6 : N-(5-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide

  • Synthesis : Prepared via amide coupling using 3-(trifluoromethyl)benzoyl chloride, yielding 15% with 95.5% HPLC purity .

Compound 7 : N-(5-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)-4-bromobenzamide

  • Synthesis : Higher yield (50%) due to the electron-withdrawing bromo group facilitating reaction efficiency .
  • Key Features : Bromine may contribute to halogen bonding in target interactions.

Compound 8 : N-(5-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)-4-isopropoxybenzamide

  • Synthesis : Low yield (12%) attributed to steric hindrance from the isopropoxy group .
  • Key Features : The alkoxy group could modulate solubility and hydrogen-bonding capacity.
Parameter Compound 6 Compound 7 Compound 8
Yield (%) 15 50 12
HPLC Purity (%) 95.5 95.3 97.9
Substituent CF3 Br O-iPr

Oxadiazole Derivatives with Varied Linkers

2-Phenoxy-N-[5-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide

  • Structure: Features a phenoxyacetamide group linked to the oxadiazole core.
  • Synthesis: Not detailed in evidence but likely involves condensation or coupling reactions .
  • Key Features : The ether linkage may enhance metabolic stability compared to ester-containing analogs.

5-((Naphthalen-2-yloxy)methyl)-N-phenyl-1,3,4-oxadiazol-2-amine

  • Synthesis: Prepared via iodine-mediated cyclization in ethanol with NaOH/KI, yielding a "reasonable" but unspecified yield .

Heterocyclic Core Modifications

4-(5,6,7,8-Tetrahydronaphthalen-2-yl)thiazol-2-amine

  • Structure : Replaces oxadiazole with a thiazole ring (C13H14N2S) .
  • Key Features : Sulfur in the thiazole ring increases electronegativity, altering electronic distribution and binding affinity compared to oxadiazole derivatives.

5-(3-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine

  • Structure : Substituted with a methylthiophene group (C7H7N3OS) .
Parameter Oxadiazole (Target) Thiazole Thiophene-Oxadiazole
Molecular Formula C12H13N3O C13H14N2S C7H7N3OS
Molecular Weight ~215.26 g/mol 230.33 g/mol 181.22 g/mol
Key Heteroatom O, N S, N S, O, N

Preparation Methods

Formation of Hydrazine Carboxamide Intermediate

  • Starting Materials: Substituted cycloalkyl or aryl aldehydes (in this case, 5,6,7,8-tetrahydronaphthalen-2-carbaldehyde).
  • Reagents: Semicarbazide hydrochloride and sodium acetate.
  • Solvent: Methanol/water mixture (1:1).
  • Conditions: Room temperature, stirring for up to 60 minutes.
  • Outcome: Formation of a white precipitate corresponding to the hydrazine carboxamide intermediate.

This step involves the condensation of the aldehyde with semicarbazide hydrochloride, yielding the hydrazine carboxamide intermediate, which is isolated by vacuum filtration as a white solid in good yield.

Oxidative Cyclization to 2-Amino-1,3,4-oxadiazole

  • Reagents: Bromine and sodium acetate.
  • Solvent: Acetic acid.
  • Conditions: Heating at 60 °C for 2 hours.
  • Outcome: Cyclization to form the 2-amino-1,3,4-oxadiazole intermediate.

This halogen-mediated oxidative cyclization step converts the hydrazine carboxamide intermediate into the 2-amino-1,3,4-oxadiazole core, a key structural motif in the target compound.

Functionalization (Optional)

  • The 2-amino-1,3,4-oxadiazole intermediate can be further functionalized via amide bond formation with various acyl chlorides or carboxylic acids to yield derivatives, though for the parent amine, this step may be omitted.

Alternative Synthetic Routes and Related Procedures

Other reported methods for synthesizing related oxadiazole derivatives involve:

Summary Table of Preparation Steps

Step Reaction Type Starting Material(s) Reagents & Conditions Product/Intermediate Yield & Notes
1 Condensation 5,6,7,8-Tetrahydronaphthalen-2-carbaldehyde + semicarbazide hydrochloride Sodium acetate, MeOH/H2O (1:1), RT, 60 min Hydrazine carboxamide intermediate (white solid) Good yield; isolated by filtration
2 Oxidative cyclization Hydrazine carboxamide intermediate Bromine, sodium acetate, AcOH, 60 °C, 2 h 2-Amino-1,3,4-oxadiazole intermediate Good yield; key cyclization step
3 (Optional) Amide bond formation 2-Amino-1,3,4-oxadiazole intermediate + acyl chloride/acid Standard amidation conditions Functionalized oxadiazole derivatives Variable yields depending on reagents

Research Findings and Optimization

  • The described three-step protocol has been optimized for various substituted derivatives maintaining the tetrahydronaphthalenyl group, demonstrating good yields and reproducibility.
  • Reaction monitoring is typically performed by Thin Layer Chromatography (TLC), and product characterization uses Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
  • The oxidative cyclization step is critical and sensitive to reaction conditions such as temperature and reagent stoichiometry to avoid side reactions and maximize yield.
  • Alternative oxidative agents and solvents have been explored but bromine in acetic acid remains a preferred method for efficient cyclization.

Analytical Characterization Techniques

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-amine, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves cyclization of a hydrazide intermediate derived from 5,6,7,8-tetrahydronaphthalene-2-carboxylic acid. Key steps include:

  • Hydrazide formation : Reacting the carboxylic acid with hydrazine hydrate under reflux in ethanol .
  • Oxadiazole cyclization : Using carbon disulfide (CS₂) and potassium hydroxide (KOH) under controlled heating (80–100°C) to form the 1,3,4-oxadiazole ring .
  • Yield optimization : Solvent choice (e.g., DMF for polar intermediates) and temperature gradients (e.g., slow cooling to prevent byproducts) improve purity .

Q. How is this compound characterized structurally, and what analytical techniques are critical?

  • Methodology :

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the tetrahydronaphthalene and oxadiazole moieties. For example, aromatic protons in the tetrahydronaphthalene ring appear at δ 6.8–7.2 ppm, while the oxadiazole NH₂ group resonates at δ 5.5–6.0 ppm .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]⁺ at m/z 256.12) .
  • X-ray crystallography : Resolves conformational details, such as the planar oxadiazole ring and non-covalent interactions .

Q. What stability considerations are relevant for handling and storage?

  • Methodology :

  • Thermal stability : Differential scanning calorimetry (DSC) shows decomposition above 200°C, suggesting storage below 25°C in inert atmospheres .
  • Photostability : UV-Vis studies indicate sensitivity to prolonged light exposure; amber glass vials are recommended .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?

  • Methodology :

  • Molecular docking : Use software like AutoDock Vina to simulate binding with targets (e.g., cyclooxygenase-2). The oxadiazole ring’s electron-deficient nature facilitates π-π stacking with aromatic residues in enzyme active sites .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories; RMSD values <2 Å indicate stable binding .

Q. How can contradictions in reported biological activities (e.g., antimicrobial vs. anticancer) be resolved experimentally?

  • Methodology :

  • Dose-response assays : Compare IC₅₀ values across cell lines (e.g., MCF-7 vs. HeLa) to identify selectivity .
  • Mechanistic studies : Use Western blotting to evaluate apoptosis markers (e.g., caspase-3 activation) or ROS generation assays to differentiate cytotoxic pathways .

Q. What strategies enhance the compound’s bioavailability for in vivo studies?

  • Methodology :

  • Salt formation : React with HCl to improve aqueous solubility (e.g., hydrochloride salt solubility >10 mg/mL in PBS) .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size ~150 nm) to prolong half-life in plasma .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-amine
Reactant of Route 2
Reactant of Route 2
5-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.